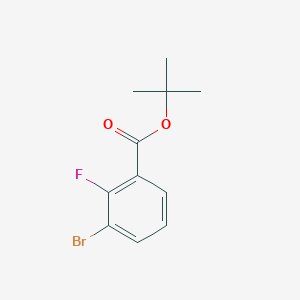tert-Butyl 3-bromo-2-fluorobenzoate
CAS No.: 1262834-58-1
Cat. No.: VC11983204
Molecular Formula: C11H12BrFO2
Molecular Weight: 275.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1262834-58-1 |
|---|---|
| Molecular Formula | C11H12BrFO2 |
| Molecular Weight | 275.11 g/mol |
| IUPAC Name | tert-butyl 3-bromo-2-fluorobenzoate |
| Standard InChI | InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 |
| Standard InChI Key | HROZEBMMDVWPRM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)F |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)F |
Introduction
tert-Butyl 3-bromo-2-fluorobenzoate is an organic compound with the molecular formula . It belongs to the class of benzoates, specifically as a bromo-fluoro-substituted benzoate. This compound is derived from benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group .
Synthesis
The synthesis of tert-butyl 3-bromo-2-fluorobenzoate typically involves the esterification reaction between 3-bromo-2-fluorobenzoic acid and tert-butyl alcohol. This process generally proceeds via a nucleophilic attack of the hydroxyl group of tert-butyl alcohol on the carbonyl carbon of the acid, resulting in the formation of the ester linkage and the release of water.
Applications
This compound is significant in organic synthesis and has applications across various scientific fields, including medicinal chemistry and material science. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
Chemical Reactions
The compound can undergo several types of chemical reactions, including nucleophilic substitution reactions, where the presence of bromine enhances its reactivity due to its electrophilic nature. The fluorine atom also influences the compound's reactivity and stability.
Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-bromo-2-fluorobenzoate is used as an intermediate for synthesizing complex molecules with potential therapeutic benefits. Its ability to modify biological activity via substitution reactions makes it a valuable tool in drug development.
Material Science
The compound's versatility in organic synthesis also extends to material science, where its unique properties can be leveraged to create novel materials with specific functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume